
Epelsiban
Descripción general
Descripción
Epelsiban es un antagonista selectivo y potente del receptor de oxitocina. Es un fármaco biodisponible por vía oral desarrollado inicialmente por GlaxoSmithKline para el tratamiento de la eyaculación precoz en hombres. This compound también se ha investigado por su potencial para mejorar la implantación de embriones o blastocistos en mujeres que se someten a fertilización in vitro y para el tratamiento de la adenomiosis .
Métodos De Preparación
La síntesis de Epelsiban implica la identificación de 2,5-diketopiperazinas como antagonistas novedosos y selectivos en el receptor de oxitocina humano. El compuesto principal mostró potencia como una mezcla de isómeros en la cadena lateral amida. Los estudios de relación estructura-actividad condujeron al desarrollo de 2,5-diketopiperazinas semirrígidas y quirales puras con actividad óptima en la serie (3R, 6R, 7R). La síntesis implica el uso de pequeños anillos aromáticos exocíclicos combinados con pequeñas amidas para lograr una buena biodisponibilidad oral y potencia antagonista de la oxitocina .
Análisis De Reacciones Químicas
Epelsiban se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro del compuesto.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de la molécula, lo que permite la introducción de diferentes sustituyentes. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.
Aplicaciones Científicas De Investigación
Scientific Research Applications
Epelsiban's applications can be categorized into several key areas:
-
Reproductive Medicine
- Premature Ejaculation : Clinical trials have assessed the efficacy of this compound in treating premature ejaculation. A phase 2 study indicated that while this compound was well tolerated, it did not produce statistically significant improvements in intravaginal ejaculatory latency time compared to placebo . The study involved 77 men and highlighted the need for further investigation into dosing regimens and patient selection.
- Embryo Implantation : this compound has been studied for its ability to enhance embryo or blastocyst implantation during in vitro fertilization (IVF). The mechanism involves antagonizing oxytocin's effect on uterine contractility, potentially improving implantation rates .
- Adenomyosis Treatment : Research indicates that this compound may alleviate symptoms associated with adenomyosis by modulating uterine contractions through oxytocin receptor antagonism. Studies have shown competitive antagonism to oxytocin in both in vitro and in vivo models .
-
Pharmacological Studies
- Mechanistic Insights : this compound serves as a model compound for studying the structure-activity relationship of oxytocin receptor antagonists. Its unique properties allow researchers to explore the biological roles of oxytocin receptors across various physiological processes .
- Safety and Tolerability : Multiple studies have evaluated the safety profile of this compound at varying doses (200 mg to 900 mg daily) in healthy volunteers. Results indicate a favorable safety profile with common adverse effects such as headache but no significant safety concerns identified .
Case Studies
- Clinical Trial on Premature Ejaculation :
- Studies on Embryo Implantation :
- Adenomyosis Research :
Mecanismo De Acción
Epelsiban ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de oxitocina. Esto evita que la oxitocina se una a su receptor, inhibiendo así las vías de señalización descendentes asociadas con la activación del receptor de oxitocina. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la señalización mediada por oxitocina, que afecta varios procesos fisiológicos como la eyaculación y las contracciones uterinas .
Comparación Con Compuestos Similares
Epelsiban es único en su alta selectividad y potencia como antagonista del receptor de oxitocina. Los compuestos similares incluyen otros antagonistas del receptor de oxitocina, como:
Atosiban: Se utiliza para inhibir el trabajo de parto prematuro bloqueando los receptores de oxitocina.
Actividad Biológica
Epelsiban, a selective oxytocin receptor antagonist (ORA), has garnered attention for its potential therapeutic applications, particularly in the fields of reproductive health and sexual medicine. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, safety profile, and implications for various medical conditions.
Pharmacodynamics
This compound exhibits high affinity for the oxytocin receptor (OTR), with a nanomolar affinity and over 27,000-fold selectivity for OTR compared to vasopressin receptors. This selectivity is crucial as it minimizes off-target effects that could arise from non-specific receptor interactions . The mechanism of action involves competitive antagonism of oxytocin, which is known to stimulate uterine contractions and prostaglandin production in myometrial cells. In vitro studies have demonstrated that this compound can effectively inhibit oxytocin-induced signaling pathways, including inositol trisphosphate (IP3) production and extracellular regulated kinase (ERK)1/2 activity .
Premature Ejaculation
A phase 2 clinical trial assessed the efficacy of this compound in treating premature ejaculation (PE). In this randomized, placebo-controlled study involving 77 men aged 18-55, subjects received either placebo or this compound at doses of 50 mg or 150 mg prior to sexual activity. The primary outcome measure was the intravaginal ejaculatory latency time (IELT). Results indicated that while there was an increase in IELT in both active treatment groups compared to placebo (mean IELT: 0.72 minutes for 50 mg and 0.69 minutes for 150 mg vs. 0.62 minutes for placebo), these changes were not statistically significant. The most common adverse event reported was headache, with similar rates across all groups .
Reproductive Health
This compound's role extends to reproductive health, particularly in enhancing implantation rates during in vitro fertilization (IVF). Preclinical studies have shown that this compound may improve outcomes in women undergoing IVF by modulating uterine contractility and creating a more favorable environment for embryo implantation .
Safety Profile
This compound has been evaluated for safety across multiple studies. In a repeat-dose study involving healthy female volunteers, doses ranging from 600 to 900 mg were administered without significant adverse effects reported beyond mild headaches . Toxicology studies have indicated an adequate safety and tolerability profile over extended periods (up to 13 weeks), supporting its potential use in clinical settings .
Comparative Pharmacology
When compared to other oxytocin antagonists like atosiban and retosiban, this compound shows distinct pharmacological properties. For instance, atosiban has been documented to stimulate prostaglandin production at micromolar concentrations, whereas this compound does not exhibit such agonistic behavior, which may lead to different therapeutic outcomes in conditions like preterm labor .
Data Summary Table
Study Type | Population | Dose Range | Primary Outcome | Findings |
---|---|---|---|---|
Phase 2 RCT | Men with PE | 50 mg / 150 mg | IELT | No significant change vs. placebo |
Repeat-Dose Study | Healthy females | 600-900 mg | Safety/Tolerability | Well tolerated; mild headache |
Preclinical Studies | Animal models | Various | Uterine contractility | Inhibition of oxytocin-induced effects |
Comparative Pharmacology Study | Human myometrial cells | N/A | Signaling pathways | Distinct action compared to atosiban |
Propiedades
IUPAC Name |
(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O4/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35)/t18-,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHCWRQFNKUYCG-QUZACWSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029864 | |
Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-((1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin- 4-yl)-2-oxoethyl)-6-((1S)-1-methylpropyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701029864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872599-83-2 | |
Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethyl-3-pyridinyl)-2-(4-morpholinyl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]-2,5-piperazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872599-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epelsiban [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872599832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epelsiban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11934 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-((1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin- 4-yl)-2-oxoethyl)-6-((1S)-1-methylpropyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701029864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPELSIBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2EZ19HX73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.